Synthesis of (Z)-2-Arylsulfanyl Allylic Alcohols: Superior Yield of 2,4-Diphenylbut-3-yn-2-ol vs. Terminal Alkyne Analogs
In a solvent-free, CeCl3-catalyzed reaction with benzenethiol, 2,4-diphenylbut-3-yn-2-ol demonstrates high efficiency in forming the desired (Z)-2-arylsulfanyl allylic alcohol product. A direct comparison under identical conditions reveals that the target compound (substrate 2a) yields 97%, while a close structural analog, 4-phenylbut-3-yn-2-ol (a terminal alkyne), yields only 85% [1]. This 12 percentage point difference is significant for overall process yield.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | 4-phenylbut-3-yn-2-ol: 85% |
| Quantified Difference | +12 percentage points |
| Conditions | Reaction with benzenethiol (1.1 mmol), substrate (1.0 mmol), 0.3 equiv. anhydrous CeCl3, solvent-free, room temperature, 16 hours. (Table 1, entries 3-4) [1] |
Why This Matters
A 12% higher yield in a single step can substantially reduce the cost of goods in a multi-step synthesis and improve the overall efficiency of a research or production campaign.
- [1] Silveira, C. C., et al. (2013). Regio- and stereoselective synthesis of (Z)-2-Arylsulfanyl allylic alcohols using anhydrous CeCl3 as catalyst under solvent free conditions. Tetrahedron Letters, 54(40), 5492-5495. View Source
